1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane
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Overview
Description
1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane is a complex organic compound featuring a unique structure that includes fluorinated imidazo[1,2-a]pyridine and azepane moieties. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane involves multiple steps, starting with the preparation of the fluorinated imidazo[1,2-a]pyridine core. This can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The subsequent steps involve the introduction of the benzoyl and azepane groups through condensation and coupling reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The benzoyl and azepane groups can be introduced through coupling reactions using reagents like palladium catalysts.
Scientific Research Applications
1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane involves its interaction with specific molecular targets and pathways. The fluorinated imidazo[1,2-a]pyridine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis.
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of fluorinated imidazo[1,2-a]pyridine and azepane moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19F2N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
azepan-1-yl-[3-fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-6-8-19-24-12-18(26(19)13-15)20(27)16-7-5-14(11-17(16)23)21(28)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2 |
InChI Key |
XAEJHWJAQVOBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)C(=O)C3=CN=C4N3C=C(C=C4)F)F |
Origin of Product |
United States |
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